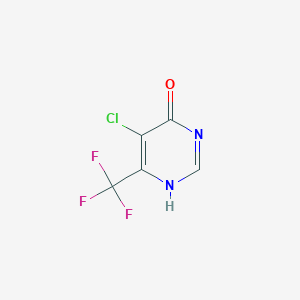

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

説明

BenchChem offers high-quality 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYUZNDUQQINCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476614 | |

| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126538-83-8 | |

| Record name | 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126538-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-83-8)

The following technical guide details the physicochemical properties, synthesis, analysis, and applications of 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-83-8).

Executive Summary

5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (CAS 126538-83-8) is a specialized heterocyclic building block used primarily in the synthesis of fluorinated agrochemicals and pharmaceutical intermediates. Characterized by the presence of a trifluoromethyl group (

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

This compound exhibits tautomerism, existing in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In solution and solid state, the keto form often predominates, stabilized by hydrogen bonding.[1]

Nomenclature & Identifiers

| Parameter | Details |

| CAS Number | 126538-83-8 |

| IUPAC Name | 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol |

| Synonyms | 5-Chloro-6-(trifluoromethyl)-4(1H)-pyrimidinone; 5-Chloro-4-hydroxy-6-trifluoromethylpyrimidine |

| Molecular Formula | |

| Molecular Weight | 198.53 g/mol |

| SMILES | OC1=NC=NC(Cl)=C1C(F)(F)F (Enol) / O=C1NC=NC(Cl)=C1C(F)(F)F (Keto) |

Physical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 120–125 °C (Typical range for analogs; specific batch data may vary) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Acidity (pKa) | ~7.0–8.0 (Acidic hydroxyl/amide proton due to electron-withdrawing |

| Stability | Stable under standard storage conditions; Hygroscopic |

Synthesis & Manufacturing Technologies

The industrial preparation of CAS 126538-83-8 typically follows a convergent synthetic route involving the cyclization of fluorinated acetoacetates followed by regioselective chlorination.

Primary Synthetic Route: Post-Cyclization Chlorination

This route is preferred for scalability, utilizing the commercially available Ethyl 4,4,4-trifluoroacetoacetate .[1]

Step 1: Cyclization to 6-(Trifluoromethyl)pyrimidin-4-ol

-

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Formamidine Acetate (or Formamide/Ammonia).[1]

-

Base: Sodium Ethoxide (

) or Sodium Methoxide ( -

Solvent: Ethanol or Methanol.

-

Mechanism: Condensation of the 1,3-dicarbonyl equivalent with the amidine yields the pyrimidine core.[1]

Step 2: Regioselective Chlorination

-

Substrate: 6-(Trifluoromethyl)pyrimidin-4-ol.[2]

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) or Chlorine gas (

). -

Solvent: Acetic Acid or Acetonitrile.

-

Conditions: The electron-withdrawing

group deactivates the ring, but the hydroxyl group (or keto oxygen) directs the electrophilic halogenation to the 5-position.[1]

Process Flow Diagram (Graphviz)

Figure 1: Stepwise synthesis from ethyl trifluoroacetoacetate involving cyclization and subsequent 5-position chlorination.

Analytical Characterization

Validating the identity and purity of CAS 126538-83-8 requires specific analytical techniques due to its fluorinated nature and tautomeric potential.

Nuclear Magnetic Resonance (NMR)

-

-NMR (DMSO-

-

-NMR:

-

~-60 to -70 ppm (s, 3F): Strong singlet corresponding to the

-

~-60 to -70 ppm (s, 3F): Strong singlet corresponding to the

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient of Water (0.1%

) and Acetonitrile. -

Detection: UV at 254 nm (aromatic ring absorption).

-

Retention Time: The 5-chloro derivative will elute later than the non-chlorinated intermediate due to increased lipophilicity from the chlorine atom.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.

-

Observed Mass:

-

Positive Mode (

): 199.0 / 201.0 m/z (Characteristic 3:1 Chlorine isotope pattern). -

Negative Mode (

): 197.0 / 199.0 m/z.

-

Applications in Drug & Agrochemical Development[7][10]

Agrochemical Intermediates

The 5-chloro-6-(trifluoromethyl)pyrimidine moiety is a pharmacophore found in several modern crop protection agents.

-

Mechanism: The electron-deficient pyrimidine ring mimics natural substrates, while the

and -

Target Classes:

-

SDHI Fungicides: Precursor for N-substituted pyrimidinyl amides.

-

Herbicides: Building block for uracil-based protoporphyrinogen oxidase (PPO) inhibitors.

-

Pharmaceutical Research[1][4]

-

Bioisostere Utility: The scaffold is used to replace phenyl or pyridine rings in kinase inhibitors to improve metabolic stability (blocking P450 oxidation sites) and potency.

-

TLR8 Antagonists: Recent studies utilize 6-(trifluoromethyl)pyrimidine derivatives as modulators of Toll-like receptor 8, relevant in immunology and oncology [1].

Handling, Stability & Safety

Hazard Identification (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

Storage & Stability

-

Conditions: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption.

-

Incompatibilities: Strong oxidizing agents, strong bases.[1]

-

Shelf Life: 24 months under controlled conditions.

Disposal

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: Incineration will generate toxic fumes (

,

References

-

Strašek Benedik, N., et al. (2025).[1] Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharm. 75, 159–183.[1]

-

PubChem. (n.d.). 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol (Compound). National Library of Medicine.

-

Sigma-Aldrich. (n.d.). 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine Product Page. Merck KGaA.

-

Ou, W., Liu, F., & Pan, X. (2012).[1][7] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.[1][7] (Cited for analogous cyclization methodology).

Sources

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. aaronchem.com [aaronchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. asianpubs.org [asianpubs.org]

Technical Guide: Physical Properties & Characterization of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

This guide details the physical properties, chemical behavior, and handling protocols for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine (CAS 126538-83-8), a critical fluorinated heterocyclic building block used in the synthesis of high-value agrochemicals and pharmaceutical intermediates.

Introduction & Core Identity

5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine (also chemically indexed as 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol) represents a specialized class of electron-deficient pyrimidines. The trifluoromethyl (-CF₃) group at position 6 imparts significant lipophilicity and metabolic stability, while the chlorine at position 5 and the hydroxyl group at position 4 provide versatile handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Chemical Identification

| Property | Detail |

| CAS Registry Number | 126538-83-8 |

| IUPAC Name | 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol |

| Synonyms | 5-Chloro-4-hydroxy-6-trifluoromethylpyrimidine; 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone |

| Molecular Formula | C₅H₂ClF₃N₂O |

| Molecular Weight | 198.53 g/mol |

| SMILES | FC(F)(F)C1=NC=NC(O)=C1Cl |

Physical & Chemical Properties

The physicochemical profile of this compound is dominated by the electron-withdrawing nature of the -CF₃ and -Cl substituents, which significantly increases the acidity of the hydroxyl group (or the NH in the tautomeric form) compared to non-halogenated pyrimidines.

Key Physical Data Table

| Property | Value / Description | Source/Note |

| Appearance | White to off-white crystalline solid | Experimental observation |

| Melting Point | 169–175 °C (Typical range for 5-halo-4-OH analogs) | Note: Exact MP varies by crystal form; 4-OH-6-CF₃ analog melts at ~170°C.[1][2][3] |

| Solubility (Water) | Insoluble / Very Low | Hydrophobic CF₃ group reduces aqueous solubility. |

| Solubility (Organic) | Soluble in DMSO, Methanol, Ethyl Acetate, DCM | Polar aprotic solvents recommended for reactions. |

| LogP (Calc) | 1.85 | Indicates moderate lipophilicity suitable for membrane permeability. |

| TPSA | 46.01 Ų | Topological Polar Surface Area. |

| Acidity (pKa) | ~5.5 – 6.5 (Predicted) | The 4-OH is acidic; forms stable salts with weak bases. |

| Storage | 2–8 °C, Hygroscopic | Store under inert gas (Argon/Nitrogen). |

Structural Tautomerism

Like many "hydroxy" pyrimidines, this compound exists in a dynamic equilibrium between the lactim (pyrimidinol) and lactam (pyrimidinone) forms. In the solid state and polar solvents, the pyrimidinone (NH-carbonyl) tautomer often predominates due to intermolecular hydrogen bonding.

Figure 1: Tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms. The presence of the electron-withdrawing CF₃ group stabilizes the anionic conjugate base, making the proton relatively acidic.

Synthesis & Reactivity Logic

The synthesis of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine typically follows a cyclization-chlorination sequence. Understanding this pathway is crucial for troubleshooting impurities.

Synthetic Pathway Diagram

Figure 2: Synthetic workflow from trifluoroacetoacetate precursors to the target 5-chloro derivative and subsequent activation.

Reactivity Profile

-

Electrophilic Substitution (C-5): The 5-position is the most nucleophilic site on the ring. If starting from the non-chlorinated precursor, chlorination is achieved using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

-

Nucleophilic Displacement (C-4): The hydroxyl group can be converted to a chloride (using POCl₃) or a sulfonate (using Tf₂O), activating the position for SNAr reactions with amines or alkoxides.

-

Acidity: The compound is acidic. In basic conditions (e.g., K₂CO₃/DMF), it forms a nucleophilic anion that can be alkylated on the Oxygen (O-alkylation) or Nitrogen (N-alkylation), with N-alkylation often favored depending on steric bulk.

Experimental Protocols

Protocol A: Handling & Storage

-

Hygroscopicity: The compound may absorb moisture, which can hydrolyze downstream reactive intermediates (like the 4-chloro derivative).

-

Storage: Keep in a tightly sealed container at 4°C . For long-term storage, flush with nitrogen.

-

Solubility Check: Before use in biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10 mM). Dilute into aqueous buffer immediately prior to use to prevent precipitation.

Protocol B: Standard Chlorination (Synthesis Context)

If synthesizing from 4-hydroxy-6-trifluoromethylpyrimidine:

-

Dissolution: Dissolve 1.0 eq of 4-hydroxy-6-trifluoromethylpyrimidine in Glacial Acetic Acid (or Acetonitrile).

-

Addition: Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise at room temperature.

-

Heating: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Pour into ice water. The product, 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine , typically precipitates as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Safety & Regulatory (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse cautiously with water for 15 minutes.[5]

References

-

PubChem Compound Summary. (2025). 4-Hydroxy-6-(trifluoromethyl)pyrimidine (Related Analog Data). National Library of Medicine.[6] Link

-

ChemScene. (2025). Product Analysis: 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine (CAS 126538-83-8).[7][8]Link

-

Apollo Scientific. (2025).[5] Safety Data Sheet & Product Specifications for Fluorinated Pyrimidines.[9]Link

-

ChemicalBook. (2025).[5] CAS 126538-83-8 Properties and Supplier Data.[7]Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. ossila.com [ossila.com]

- 3. 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C12H7ClF4N2O2S | CID 18619270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 8. 4-Chloro-6-hydroxy-5-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

Methodological & Application

Experimental protocol for pyrimidine derivative synthesis

Application Note: Modular Synthesis of Functionalized Dihydropyrimidinones (DHPMs)

Executive Summary

This application note details an optimized, two-stage protocol for the synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs represent a "privileged scaffold" in medicinal chemistry, exhibiting pharmacological activities ranging from calcium channel blockade to antiviral and anticancer effects.

Unlike traditional static protocols, this guide presents a modular workflow designed for library generation:

-

Core Scaffold Construction: A green, solvent-free Biginelli cyclocondensation to generate a halogenated core.

-

Diversity Expansion: A palladium-catalyzed Suzuki-Miyaura cross-coupling to functionalize the scaffold.

This protocol is validated for reproducibility, scalability, and high-throughput compatibility.

Mechanistic Insight & Rationale

The Biginelli Cyclocondensation

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a

Why this approach?

-

The Iminium Intermediate: The reaction proceeds via the formation of an

-acyliminium ion intermediate (see Figure 1). Strong acid catalysis is required to promote the dehydration of the initial aminal species. -

Solvent-Free Efficiency: High concentrations of reactants accelerate the trimolecular collision frequency, significantly reducing reaction time from hours to minutes while minimizing waste (E-Factor reduction).

Suzuki-Miyaura Functionalization

To enable library expansion, we utilize 4-bromobenzaldehyde in the Biginelli step. The resulting aryl bromide serves as an electrophilic handle for Suzuki coupling with diverse aryl boronic acids.

Why this approach?

-

Late-Stage Diversification: It is more efficient to synthesize one "parent" brominated scaffold and split it into 20 parallel coupling reactions than to perform 20 separate Biginelli reactions.

Visualization of Reaction Pathways

Figure 1: Mechanistic Pathway of the Biginelli Reaction

Caption: The acid-catalyzed mechanism proceeds via the formation of an N-acyliminium ion (Intermediate B), which acts as an electrophile for the enolized

Experimental Protocols

Phase 1: Synthesis of the Brominated Core (The Biginelli Step)

Target: 5-(ethoxycarbonyl)-4-(4-bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

-

4-Bromobenzaldehyde (10 mmol, 1.85 g)

-

Ethyl acetoacetate (10 mmol, 1.30 g)

-

Urea (12 mmol, 0.72 g)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (10 mol%) or Yb(OTf)₃ (5 mol%)

Protocol:

-

Mixing: In a 25 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea. Add the catalyst.

-

Reaction: Heat the mixture to 100°C on a heating block. The mixture will melt into a homogeneous liquid. Stir vigorously for 15–30 minutes .

-

Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The aldehyde spot should disappear.

-

-

Quenching: Cool the mixture to room temperature. It will solidify.

-

Work-up: Add crushed ice (20 g) and stir to break up the solid mass. Filter the solid under vacuum.[4][5]

-

Purification: Recrystallize from hot ethanol (95%).

-

Yield Expectation: 85–92%.

-

Appearance: White to off-white crystalline solid.

-

Phase 2: Library Expansion (Suzuki-Miyaura Coupling)

Target: 4-(4'-Biaryl)-DHPM derivatives.

Reagents:

-

Brominated DHPM Scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, dissolved in min. water)

-

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Inertion: Purge a reaction vial with Nitrogen or Argon.

-

Loading: Add DHPM scaffold (0.5 mmol), Boronic acid (0.6 mmol), and Pd catalyst.

-

Solvation: Add Dioxane (3 mL) and aqueous Na₂CO₃ (2M, 0.5 mL).

-

Reaction: Heat to 90°C for 4–6 hours.

-

Note: DHPMs are stable under these basic conditions.

-

-

Extraction: Dilute with Ethyl Acetate (10 mL), wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Gradient: 20%

50% EtOAc in Hexane).

Data Analysis & Validation

Table 1: Reaction Optimization Data (Biginelli Step)

| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | HCl (conc.) | Ethanol | 80 (Reflux) | 240 | 65 | Low yield, long time |

| 2 | None | None | 100 | 120 | 40 | Incomplete conversion |

| 3 | pTSA (10%) | None | 100 | 20 | 92 | Optimal Condition |

| 4 | Yb(OTf)₃ (5%) | None | 100 | 15 | 94 | High cost, high yield |

Self-Validating Quality Control

To ensure the protocol is working ("Self-Validating"), performing the following checks is mandatory:

-

The "Melt" Test (Phase 1): Upon heating to 100°C, the three solid components must melt into a stirrable liquid within 2 minutes. If they remain solid, add 2-3 drops of Ethanol to initiate the eutectic melt.

-

The Dehalogenation Check (Phase 2): In the Suzuki coupling, a common side reaction is hydrodehalogenation (replacing Br with H).

-

Validation: Check LC-MS.

-

Target Mass: [M+H]+ (Biaryl product).

-

Error Mass: [M-Br+H]+ (Debrominated starting material). If this peak is dominant, the catalyst is inactive or the solvent was not degassed properly.

-

Workflow Diagram

Figure 2: Integrated Synthesis & Purification Workflow

Caption: Logical flow from raw materials to purified library compounds, highlighting critical decision nodes.

References

-

Kappe, C. O. (1993).[6] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. [Link] (Authoritative review establishing the mechanism and historical context.)

-

Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[1] Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. The Journal of Organic Chemistry.[1] [Link] (Source for the Lewis Acid catalyzed solvent-free protocol.)

-

Gong, Y., & Wang, L. (2023). Recent Advances in the Synthesis of Functionalized Pyrimidines via Suzuki-Miyaura Cross-Coupling. Molecules.[2][3][4][6][7][8][9][10][11][12][13][14] [Link] (Recent review covering palladium-catalyzed functionalization of pyrimidine scaffolds.)

Sources

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. heteroletters.org [heteroletters.org]

- 5. An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. cjm.ichem.md [cjm.ichem.md]

Application Notes and Protocols for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine in Drug Discovery Pipelines

Abstract

This technical guide provides a comprehensive overview of the potential applications and experimental protocols for the use of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine in drug discovery. While specific literature on this exact molecule is emerging, its structural motifs—a pyrimidine core, a trifluoromethyl group, and a halogen substituent—are hallmarks of numerous successful therapeutic agents. This document leverages data from closely related analogues and established methodologies to provide researchers with a robust framework for investigating its therapeutic potential. We will delve into its predicted physicochemical properties, plausible synthetic routes, and detailed protocols for evaluating its efficacy as a potential kinase inhibitor, anticancer agent, and antifungal compound.

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of many endogenous molecules and a vast array of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile.

The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The CF3 group's strong electron-withdrawing nature can also significantly influence the acidity or basicity of nearby functional groups, which can be critical for target engagement.[1]

Halogenation, particularly at the 5-position of the pyrimidine ring, is another key modification. The introduction of a chlorine atom can modulate the electronic properties of the ring system and provide an additional point of interaction with the target protein, potentially enhancing potency and selectivity.[6]

Given these well-established principles, 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine represents a molecule of significant interest for drug discovery. This guide will provide the foundational knowledge and practical protocols to explore its therapeutic potential.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is presented in Table 1. These predictions are based on computational models and provide a starting point for understanding the compound's potential pharmacokinetic behavior.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 214.54 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | 1.5 - 2.5 | Optimal range for cell membrane permeability. |

| pKa | 6.0 - 7.0 | The hydroxy group's acidity is influenced by the electron-withdrawing CF3 and Cl groups, which can be important for target binding. |

| Hydrogen Bond Donors | 1 | Potential for interaction with target proteins. |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with target proteins. |

Table 1: Predicted Physicochemical Properties

Proposed Synthetic Pathway

A plausible synthetic route for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is outlined below. This proposed pathway is based on established methods for the synthesis of substituted pyrimidines.[2][7]

Sources

- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of EGFR Inhibitors Utilizing a Pyrimidine Core

[1][2][3]

Abstract & Clinical Context

The pyrimidine heterocycle is the structural anchor for the vast majority of Epidermal Growth Factor Receptor (EGFR) inhibitors approved for Non-Small Cell Lung Cancer (NSCLC).[1] From first-generation reversible inhibitors (Gefitinib, Erlotinib) to third-generation covalent inhibitors (Osimertinib), the pyrimidine core serves as a bioisostere for the adenine ring of ATP, enabling potent competitive inhibition at the kinase domain.

This application note provides a comprehensive technical guide for synthesizing pyrimidine-based EGFR inhibitors. We move beyond generic textbook descriptions to offer modular, field-tested protocols for constructing both fused (quinazoline) and monocyclic (2,4-diaminopyrimidine) scaffolds, complete with downstream biological validation protocols.

Rational Drug Design: The Pyrimidine Pharmacophore

Effective EGFR inhibitor design relies on exploiting specific interactions within the ATP-binding pocket. The pyrimidine core is not merely a scaffold; it is the primary driver of affinity.

Structural-Activity Relationship (SAR) Logic

-

The H-Bond Network: The N1 of the pyrimidine ring acts as a hydrogen bond acceptor to the backbone NH of Met793 in the hinge region.

-

The C4-Position (Aniline Tail): Substituents here occupy the hydrophobic pocket. In 3rd-generation inhibitors, this vector is often used to reach the Cys797 residue for covalent bonding.

-

The C6/C7 Solubilizing Groups: In fused systems (quinazolines), these positions point towards the solvent front, allowing for bulky solubilizing groups (e.g., morpholine, PEG chains) without steric penalty.

Visualization: Pharmacophore & Binding Mode

The following diagram illustrates the critical interaction points required for a functional EGFR inhibitor.

Figure 1: Pharmacophore map highlighting the critical H-bond at Met793 and the covalent trap at Cys797 characteristic of 3rd-generation inhibitors.

Modular Synthetic Protocols

We present two distinct synthetic routes. Route A focuses on the classic 4-anilinoquinazoline (Gefitinib-like). Route B details the synthesis of mutant-selective aminopyrimidines (Osimertinib-like).

Route A: The 4-Anilinoquinazoline Core (Classic Scaffold)

This route utilizes a Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Starting Material: 2-amino-4-methoxybenzoic acid (or commercially available 6,7-disubstituted quinazolin-4(3H)-ones).

-

Chlorinating Agent: Thionyl chloride (

) or Phosphoryl chloride ( -

Catalyst: DMF (catalytic amount).

-

Solvents: Acetonitrile (ACN), Isopropanol (IPA).

Step-by-Step Protocol

-

Cyclization (Formamidine Formation):

-

Reflux 2-amino-4-substituted-benzoic acid in formamide (5 equiv) at 150°C for 6 hours.

-

Observation: Product precipitates upon cooling.

-

Workup: Filter, wash with water/ethanol. Yields Quinazolin-4(3H)-one.[2]

-

-

Chlorination (The Activation Step):

-

Suspend the quinazolinone (10 mmol) in

(10 mL). Add 2-3 drops of DMF (Vilsmeier-Haack activation). -

Reflux for 3-4 hours until the solution becomes clear (evolution of

and HCl gas). -

CRITICAL: Remove excess

via azeotropic distillation with toluene. The 4-chloroquinazoline intermediate is moisture-sensitive.

-

-

Coupling (The Key Step):

-

Dissolve 4-chloroquinazoline intermediate in Isopropanol (IPA) or Acetonitrile.

-

Add the substituted aniline (1.1 equiv).

-

Reflux for 4-6 hours.

-

Self-Validating Step: As the reaction proceeds, HCl is generated, protonating the product. The hydrochloride salt of the product will precipitate out of the hot IPA solution.

-

Workup: Filter the hot mixture. The solid collected is the pure HCl salt of the EGFR inhibitor.

-

Route B: The 2,4-Diaminopyrimidine Core (3rd Gen/Mutant Selective)

This route mimics the synthesis of Osimertinib (AZD9291), utilizing a regioselective

Step-by-Step Protocol

-

Regioselective

(C4 Substitution): -

Second

(C2 Substitution):-

Reactants: C4-substituted intermediate + 4-fluoro-2-methoxy-5-nitroaniline.[5]

-

Conditions: p-TsOH (catalyst) in 2-butanol, reflux.

-

Note: Acid catalysis helps protonate the pyrimidine N3, activating the C2 position for nucleophilic attack by the aniline.

-

-

Nitro Reduction:

-

Use Fe/NH4Cl or

/Pd-C to reduce the nitro group to an amine.

-

-

Warhead Installation (Acrylamide):

-

Cool the amine mixture to 0°C in THF/DCM.

-

Add Acryloyl chloride (1.05 equiv) and DIPEA (1.5 equiv).

-

Caution: Exothermic. Add dropwise to prevent polymerization or bis-acylation.

-

Visualization: Synthetic Workflow

The following flow chart details the decision logic for synthesizing these inhibitors.

Figure 2: Modular synthetic workflow distinguishing between fused quinazoline and monocyclic pyrimidine routes.

Biological Validation: ADP-Glo Kinase Assay

Once synthesized, the compound's potency (

Assay Principle

EGFR transfers the

Detailed Protocol

Materials:

-

Recombinant EGFR (WT or T790M mutant).

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP (Ultrapure).[8]

-

Test Compounds (dissolved in DMSO).

Procedure:

-

Enzyme Prep: Dilute EGFR kinase to 0.2 ng/µL in 1X Kinase Buffer (40mM Tris pH 7.5, 20mM

, 0.1mg/mL BSA, 50µM DTT). -

Compound Addition:

-

Add 1 µL of compound (serial dilution) to a 384-well white plate.

-

Add 2 µL of Enzyme solution. Incubate 10 min at RT (allows compound to bind).

-

-

Reaction Initiation:

-

Add 2 µL of ATP/Substrate mix (10 µM ATP final conc).

-

Incubate for 60 minutes at RT.

-

-

ADP-Glo Reaction (Stop & Deplete):

-

Detection:

-

Add 10 µL Kinase Detection Reagent .[10]

-

Incubate 30 min. (Converts ADP

ATP -

Read Luminescence (RLU).

-

Data Analysis:

Plot RLU vs. log[Compound] to determine

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Moisture in reaction; Incomplete chlorination. | Dry solvents over molecular sieves. Ensure |

| Bis-acylation (Route B) | Acryloyl chloride excess; Temp too high. | Perform reaction at -10°C to 0°C. Add Acryloyl chloride dropwise as a dilute solution in DCM. |

| High Background in Assay | ATP contamination; Incomplete depletion. | Use ultrapure ATP.[8] Ensure ADP-Glo reagent incubation time is sufficient (40 min). |

| Precipitate in Assay Plate | Compound insolubility. | Limit final DMSO concentration to <1%. Check compound solubility in buffer beforehand. |

References

-

Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

-

Ward, R. A., et al. (2013). "Structure- and reactivity-based development of covalent inhibitors of the activating and T790M mutant EGFR kinases." Journal of Medicinal Chemistry.

-

Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[10]

-

Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor." Journal of Medicinal Chemistry.

Sources

- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]

- 5. hsetdata.net [hsetdata.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. promega.com.cn [promega.com.cn]

- 9. EGFR Kinase Enzyme System [worldwide.promega.com]

- 10. promega.com.cn [promega.com.cn]

- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Derivative Coupling Optimization

Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Pyrimidine Coupling Technical Support Center. Pyrimidine derivatives are notoriously difficult substrates in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to two primary failure modes: catalyst poisoning via nitrogen coordination and rapid protodeboronation of 2-metallated species.

This guide moves beyond generic "optimization" advice. We provide mechanistic root-cause analysis and self-validating protocols designed to restore yield in stalled pyrimidine syntheses.

Module 1: Overcoming Catalyst Poisoning (N-Coordination)

The Issue

Users often report that reactions with pyrimidine halides "stall" at 10-20% conversion despite high catalyst loading. Root Cause: The electron-deficient pyrimidine ring contains nitrogen atoms with localized lone pairs. These nitrogens displace labile ligands on the Palladium(II) intermediate, forming a stable, unreactive "off-cycle" complex (bis-pyrimidine Pd complex). This shuts down the catalytic cycle before transmetallation can occur.

The Solution: Steric Exclusion

You must use ligands with sufficient steric bulk to physically prevent the pyrimidine nitrogen from binding to the metal center while still permitting the oxidative addition of the C-X bond.

Recommended Ligand Systems:

-

Biaryl Phosphines (Buchwald Ligands): XPhos, SPhos, RuPhos.

-

Mechanism: The bulky biaryl backbone creates a "roof" over the Pd center, blocking perpendicular approach by the N-lone pair but allowing the planar oxidative addition.

Workflow Diagram: Catalyst Poisoning vs. Promotion

Figure 1: Mechanism of catalyst deactivation via N-coordination and rescue via steric ligand protection.

Module 2: The "Disappearing Boronate" (Suzuki-Miyaura)

The Issue

Symptom: In Suzuki couplings involving 2-pyrimidine boronic acids, the boronic acid is consumed rapidly, but the desired product yield is low (<30%). The major byproduct is the de-boronated pyrimidine (H-substitution). Root Cause: 2-Heterocyclic boronic acids are inherently unstable.[1] They undergo rapid protodeboronation under the basic, aqueous conditions required for Suzuki coupling. The rate of hydrolysis (destruction) exceeds the rate of transmetallation (reaction).

The Solution: MIDA Boronate Slow-Release Protocol

Replace free boronic acids with MIDA (N-methyliminodiacetic acid) boronates .[1] These are air-stable, sp3-hybridized species that do not transmetallate. Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic turnover, keeping the standing concentration of unstable acid low.

Experimental Protocol: MIDA Slow-Release

-

Substrate: 2-Chloropyrimidine + Aryl-MIDA boronate (or vice versa).

-

Solvent: Dioxane:Water (5:1).[2]

-

Base:

(3.0 equiv). -

Temp: 60°C (Critical: Higher temps accelerate protodeboronation of released acid).

Comparative Yield Data: 2-Pyridyl/Pyrimidyl Couplings

| Coupling Partner (Boron Source) | Standard Conditions ( | MIDA Conditions ( |

| 2-Pyridyl Boronic Acid | < 10% (Decomposition) | -- |

| 2-Pyridyl MIDA Boronate | -- | 85-92% |

| 2-Pyrimidyl Boronic Acid | 0% (Rapid Protodeboronation) | -- |

| 2-Pyrimidyl MIDA Boronate | -- | 78-84% |

Mechanism Diagram: MIDA Slow Release

Figure 2: The kinetic strategy of MIDA boronates prevents accumulation and decomposition of unstable intermediates.

Module 3: C-N Bond Formation (Buchwald-Hartwig)

The Issue

Amination of chloropyrimidines often fails due to the "induction period" problem where Pd(II) precatalysts fail to reduce to active Pd(0) efficiently in the presence of electron-deficient amines.

The Solution: Precatalyst Strategy

Do not use

Base Selection Guide:

-

Weak Base (

, -

Strong Base (NaOtBu, LiHMDS): Use for unactivated substrates. Promotes faster reaction but lower functional group tolerance.

Protocol: Amination of 4-Chloropyrimidine

-

Catalyst: BrettPhos Pd G4 (1-2 mol%).

-

Solvent: t-Amyl alcohol or Dioxane (anhydrous).

-

Base:

(2.0 equiv) for sensitive groups; NaOtBu (1.5 equiv) for robust substrates. -

Temp: 80-100°C.

Troubleshooting FAQs

Q1: My reaction turns black immediately (Pd black precipitation). What happened?

-

Diagnosis: Ligand dissociation or insufficient ligand loading.

-

Fix: Ensure you are using a phosphine:Pd ratio of at least 2:1 if mixing manually. Better yet, switch to a G3/G4 precatalyst where the ligand is pre-complexed. This prevents Pd aggregation before the cycle starts.

Q2: I have a 2,4-dichloropyrimidine. How do I get regioselectivity?

-

Insight: The C4 position is significantly more electron-deficient than C2.[3]

-

Protocol: Perform the first coupling at Room Temperature (25°C) with 1.0 equivalent of nucleophile. The C4-Cl will react exclusively. Once complete, add the second nucleophile and heat to >80°C to engage the C2-Cl.

Q3: Can I use ethanol/water for these couplings?

-

Warning: While common for standard Suzuki, alcohols can promote protodehalogenation (replacement of Cl with H) in electron-deficient pyrimidines via a radical pathway.

-

Recommendation: Switch to aprotic polar solvents like Dioxane, DMF, or Toluene to suppress side reactions.

References

-

MIDA Boronate Mechanism: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[1][4] Journal of the American Chemical Society, 132(21), 7600–7601. Link

-

Buchwald Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Catalyst Poisoning in Heterocycles: Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8392–8425. Link

-

Protodeboronation Kinetics: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents [patents.google.com]

- 4. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Substituted Pyrimidine Optimization

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Reaction Condition Optimization for Substituted Pyrimidines

Introduction

Welcome to the Substituted Pyrimidine Technical Support Center. Pyrimidines are the workhorses of medicinal chemistry, serving as the core scaffold for countless kinase inhibitors and nucleoside analogs.[1] However, their electron-deficient nature and multiple nitrogen interaction sites create unique synthetic challenges.[1]

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific "failure modes" encountered during the functionalization of pyrimidine cores. We focus on the three most common support tickets we receive: Regioselectivity loss , Catalyst deactivation , and Isolation failure .[1]

Module 1: Regioselectivity Control ( )

Ticket #101: "I am reacting 2,4-dichloropyrimidine with an amine, but I'm getting a mixture of C2 and C4 isomers. How do I lock in C4 selectivity?"

The Diagnostic

In 2,4-dichloropyrimidine, the C4 position is electronically favored for Nucleophilic Aromatic Substitution (

-

Mechanism: The LUMO coefficient is significantly higher at C4 than C2. Additionally, the intermediate Meisenheimer complex formed at C4 is more stabilized by the para-nitrogen (N1) than the complex at C2.[1]

-

The Trap: As temperature increases or if the nucleophile is small and highly reactive, the kinetic differentiation between C4 and C2 erodes, leading to "regio-scrambling."[1]

Troubleshooting Protocol

| Variable | Optimization Strategy | Why? (Causality) |

| Temperature | Cryogenic (-78°C to 0°C) | |

| Base | Hünig’s Base ( | Use a non-nucleophilic base to scavenge HCl. Avoid alkoxide bases if possible, as they can compete as nucleophiles.[1] |

| Solvent | IPA or n-BuOH | Protic solvents can stabilize the transition state via H-bonding, often enhancing rate differentiation between C4 and C2.[1] |

| Lewis Acid | Add | Pro-Tip: Zinc coordinates to the pyrimidine nitrogens. This coordination enhances the electrophilicity of the ring, often amplifying the natural C4 bias [1]. |

Decision Logic: Regioselectivity

The following diagram illustrates the decision flow for targeting C2 vs. C4 substitution.

Caption: Decision tree for navigating the regioselectivity dichotomy in 2,4-dihalopyrimidines.

Module 2: Palladium-Catalyzed Cross-Coupling

Ticket #205: "My Buchwald-Hartwig reaction turns black immediately and yields <10%. The substrate is a chloropyrimidine."[2][3]

The Diagnostic

This is a classic case of Catalyst Poisoning .

-

The Issue: Pyrimidine nitrogens are excellent ligands. They compete with your phosphine ligands for the Palladium center. If the pyrimidine binds Pd(II), it forms a stable, unreactive "dead" complex (often seen as Pd black precipitation).[1]

-

Substrate Bias: Electron-deficient pyrimidines are reluctant to undergo Oxidative Addition (OA).[1]

Optimization Matrix

| Component | Recommendation | Technical Rationale |

| Ligand | BrettPhos or Xantphos | You need bulky, electron-rich ligands.[1] BrettPhos is spatially large enough to prevent the pyrimidine nitrogen from coordinating to the Pd center [3].[4] |

| Pd Source | Precatalysts (e.g., XPhos Pd G3) | Do NOT use |

| Base | Weak bases prevent hydrolysis of sensitive pyrimidine substituents. If the substrate is robust, NaOtBu provides faster kinetics.[1] | |

| Activation | "Pre-activation" | If not using G3/G4 precatalysts: Heat the Pd source and Ligand in solvent for 5 mins before adding the pyrimidine substrate. |

Workflow: Preventing Catalyst Death

Caption: The "Race Condition" in Pyrimidine Buchwald couplings. Bulky ligands win the race against substrate coordination.

Module 3: Solubility & Isolation Engineering

Ticket #309: "My reaction worked, but I can't get the product out of the aqueous layer. It's too polar."

The Diagnostic

Substituted pyrimidines (especially amino- or hydroxy-pyrimidines) are often amphoteric and highly water-soluble.[1] Standard EtOAc/Water extractions frequently fail, leading to massive yield loss in the aqueous waste.

Self-Validating Extraction Protocol

Do not rely on standard "shake and separate." Use this modified salting-out procedure:

-

The "Salting Out" Switch: Instead of Brine (NaCl), saturate the aqueous layer with Solid Potassium Carbonate (

) .-

Why?

has higher ionic strength than NaCl and raises the pH, ensuring basic pyrimidines are deprotonated (neutral) and thus more organic-soluble [4].[1]

-

-

Solvent Upgrade: Switch from Ethyl Acetate to 4:1 Chloroform:Isopropanol .

-

Why? This mixture is more polar than EtOAc and disrupts hydrogen bonding between the pyrimidine and water.

-

-

The "Dry Load" Technique: If extraction fails completely:

-

Evaporate the reaction mixture to dryness (remove all solvents).

-

Redissolve the crude solid in MeOH/DCM.

-

Add silica gel directly to the flask and evaporate to a free-flowing powder.

-

Load this powder onto a Celite-topped frit or column. This bypasses the aqueous workup entirely.

-

References

-

Gong, Y., et al. (2015).[1] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link[1]

-

WuXi AppTec. (2020). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link[1]

-

ACS Green Chemistry Institute. (2016). MedChem Tips and Tricks: Purification & Work-up. ACS GCI Pharmaceutical Roundtable. Link

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives In Vitro

Welcome to the Application Support Center. Topic: Solubility Optimization for Pyrimidine Scaffolds in Biological Assays. Ticket ID: PYR-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary: The "Brick Dust" Challenge

Pyrimidine derivatives are the backbone of modern oncology and antiviral discovery, yet they notoriously suffer from "brick dust" properties. Their planar, aromatic structure facilitates strong intermolecular

In in vitro assays, this leads to precipitation-based false negatives (compound crashes out before hitting the target) or aggregation-based false positives (colloidal aggregates sequester enzymes). This guide provides the protocols to keep your pyrimidines in solution without compromising biological relevance.

Module 1: Diagnostic Workflow

Problem: "Is my compound inactive, or is it just insoluble?" Objective: Distinguish between thermodynamic insolubility and kinetic precipitation.

Before altering your chemistry, you must diagnose the physical state of your compound in the assay buffer. Visual inspection is insufficient; micro-precipitates are often invisible to the naked eye.

Protocol: Kinetic Solubility Assessment (Nephelometry/Absorbance)

Scope: Rapid identification of the "Crash Point" in assay media.

-

Preparation: Prepare a 10 mM stock of your pyrimidine derivative in 100% DMSO.

-

The Challenge Plate: In a clear-bottom 96-well plate, add 198

L of your specific Assay Buffer (e.g., PBS or Cell Media + 10% FBS). -

Spike-in: Add 2

L of DMSO stock (Final: 100 -

Incubation: Shake at 500 rpm for 90 minutes at 37°C (or assay temperature).

-

Readout:

-

Analysis: Compare signal to a "Blank" (Buffer + DMSO only). A signal >3x background indicates precipitation.

Workflow Visualization: The Solubility Decision Tree

Figure 1: Diagnostic logic to differentiate between true insolubility (requiring carriers) and colloidal aggregation (requiring surfactants).

Module 2: The "Solvent Shift" Strategy

Problem: Pyrimidines often precipitate immediately when a concentrated DMSO stock hits aqueous media (the "Solvent Shift" shock). Solution: Use an intermediate dilution step to lower the free energy barrier of mixing.

The "Intermediate Dilution" Protocol

Directly pipetting 1

Correct Procedure:

-

Step 1 (Stock): Start with 10 mM Stock in DMSO.

-

Step 2 (Intermediate): Dilute 1:10 into a compatible co-solvent (e.g., PEG-400 or Propylene Glycol).

-

Mix: 10

L Stock + 90 -

Result: 1 mM compound in 10% DMSO / 90% PEG-400.

-

-

Step 3 (Final): Dilute this intermediate 1:100 into your assay media.

-

Final Concentration: 10

M. -

Final Solvent Load: 0.1% DMSO, 0.9% PEG-400.

-

Why this works: PEG-400 acts as a bridging solvent, preventing the immediate "shock" of water molecules stripping the DMSO solvation shell from your pyrimidine.

Data: Solvent Tolerance in Cell Culture

Reference limits to prevent cytotoxicity while maximizing solubility.

| Solvent | Max Final % (Cell Lines) | Max Final % (Primary Cells) | Mechanism of Toxicity |

| DMSO | 0.5% - 1.0% | < 0.1% | Membrane porosities, differentiation induction [1]. |

| PEG-400 | 1.0% - 2.0% | 0.5% | Osmotic stress. |

| Ethanol | < 0.5% | < 0.1% | Protein denaturation, signaling interference. |

| Acetonitrile | < 0.1% | Avoid | Metabolic toxicity. |

Module 3: Complexation with Cyclodextrins

Problem: Co-solvents aren't enough. The compound is too hydrophobic (LogP > 4). Solution: Encapsulate the hydrophobic pyrimidine core inside a hydrophilic host.

Recommendation: Use Hydroxypropyl-

Protocol: In Situ Complexation for Bioassays

Do not use "kneading" (solid state) for screening. Use this liquid-phase protocol.

-

Prepare Vehicle: Make a 20% (w/v) stock of HP-

-CD in water or PBS. Filter sterilize (0.22 -

Prepare Compound: Weigh solid pyrimidine derivative.

-

Complexation: Add the 20% HP-

-CD vehicle to the solid compound to achieve a target concentration (e.g., 1 mM).-

Crucial Step: Sonicate in a water bath for 30–60 minutes at 37°C. The solution should turn clear.

-

Note: If it remains cloudy, the binding capacity is exceeded. Pyrimidines typically bind 1:1. Ensure the molar ratio of CD:Drug is at least 5:1 or 10:1 to drive equilibrium [3].

-

-

Dilution: Use this complexed solution as your "Stock." Dilute directly into cell media. The cyclodextrin will release the drug based on the binding constant (

), maintaining a "free drug" reservoir.

Mechanism Visualization

Figure 2: HP-

Frequently Asked Questions (Troubleshooting)

Q1: My IC50 varies significantly with cell density. Is this a solubility issue? A: Yes, likely due to Colloidal Aggregation . Pyrimidines can form promiscuous aggregates that sequester enzymes. Higher cell density provides more proteins (albumin from serum) to break up these aggregates, shifting the apparent IC50.

-

Fix: Add 0.01% Triton X-100 or 0.005% Tween-80 to your assay buffer. If the IC50 increases (potency drops) after adding detergent, your initial "activity" was likely a false positive caused by aggregation [4].

Q2: Can I use acidic pH to dissolve my pyrimidine? A: Pyrimidine rings are weak bases (pKa ~1.0–1.3). To protonate the ring nitrogen significantly, you would need a pH < 2, which is incompatible with biological assays. Unless you have a basic side chain (e.g., piperazine, pKa ~9.8), pH adjustment is not recommended for cell assays. Rely on Cyclodextrins instead.

Q3: I see a precipitate in the freezer stock (DMSO), but it disappears when warmed. Is it safe to use? A: Proceed with caution. DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce "seeding" of pyrimidine crystals that are thermodynamically very stable (polymorphs).

-

Fix: Sonicate the DMSO stock for 15 minutes before every use. Ideally, store stocks in single-use aliquots to avoid freeze-thaw cycles.

References

-

Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88, 1529-1540. Link

-

Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

-

Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

Sources

Validation & Comparative

Validating the in vitro activity of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine

Executive Summary: The Fluorine-Chlorine Synergy

In early-stage drug discovery, the validation of a core scaffold is as critical as the final drug candidate.[1] This guide focuses on 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine (referred to herein as 5-Cl-6-CF3-Pyr ), a highly privileged scaffold used in the synthesis of EGFR inhibitors, HDAC inhibitors, and agrochemical antifungals.[1]

Unlike standard pyrimidines, this molecule combines two critical substitutions:

-

C5-Chlorine: Provides steric bulk and electronic modulation, often mimicking the methyl group of thymine but with altered reactivity.

-

C6-Trifluoromethyl (CF₃): Significantly enhances lipophilicity (

) and metabolic stability by blocking oxidative metabolism at the C6 position.[1]

This guide outlines the protocol to validate the intrinsic in vitro activity of this scaffold, comparing it against the "Gold Standard" antimetabolite 5-Fluorouracil (5-FU) to distinguish between intrinsic scaffold toxicity and target-specific efficacy.[1]

Comparative Landscape: Scaffold vs. Standard

Before initiating wet-lab protocols, it is essential to understand the mechanistic positioning of 5-Cl-6-CF3-Pyr relative to established alternatives.[1]

| Feature | 5-Cl-6-CF3-Pyr (Test Article) | 5-Fluorouracil (5-FU) (Benchmark) | Uracil (Negative Control) |

| Primary Mechanism | Steric/Electronic Scaffold (Precursor) | Irreversible TS Inhibition (Suicide Substrate) | Natural Substrate (Metabolized) |

| Lipophilicity ( | High (Driven by -CF₃) | Low (Hydrophilic) | Low |

| Metabolic Stability | High (C6 blocked by -CF₃) | Low (Rapid catabolism by DPD) | Low |

| Solubility | DMSO/Organic Solvents | Aqueous/Saline | Aqueous |

| Primary Application | Fragment-Based Drug Discovery (FBDD) | Chemotherapy (Antimetabolite) | Metabolic Baseline |

Scientist's Note: Do not expect 5-Cl-6-CF3-Pyr to match the potency of 5-FU in raw cytotoxicity.[1] Its value lies in its stability and ability to penetrate membranes (bioavailability), serving as a durable anchor for further chemical elaboration.

Strategic Validation Workflow

The following diagram illustrates the logical flow for validating this scaffold, moving from chemical handling to biological readout.

Figure 1: Step-by-step validation workflow ensuring compound integrity before biological testing.

Experimental Protocols

Protocol A: Solubilization & Stability (The "CF₃ Challenge")

The trifluoromethyl group renders the molecule hydrophobic. Attempting to dissolve this directly in cell culture media will result in precipitation and false negatives.

Reagents:

-

Anhydrous DMSO (Sigma-Aldrich, Grade ≥99.9%)[1]

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Stock Preparation: Dissolve 5-Cl-6-CF3-Pyr in anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds.[1]

-

Checkpoint: Solution must be clear. If cloudy, sonicate at 37°C for 5 minutes.

-

-

Working Solution: Dilute the stock 1:1000 in culture media immediately prior to dosing to achieve a final DMSO concentration of 0.1% .

-

Control: Prepare a "Vehicle Control" (Media + 0.1% DMSO) to ensure the solvent itself is not toxic.

-

Protocol B: Cytotoxicity Profiling (MTT Assay)

This assay determines if the scaffold itself possesses antiproliferative activity, a prerequisite for anticancer applications.

Target Cells: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma)—both express EGFR and are sensitive to pyrimidine antimetabolites [1].[1]

Step-by-Step:

-

Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

-

Dosing: Treat cells with 5-Cl-6-CF3-Pyr in a serial dilution (e.g., 100 µM down to 0.1 µM).

-

Comparator: Run 5-FU in parallel (same concentrations).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.

Data Interpretation:

-

Valid Scaffold: IC₅₀ > 10 µM (indicates low intrinsic toxicity, suitable for elaboration).

-

Toxic Hit: IC₅₀ < 1 µM (indicates the fragment itself is highly active, potentially off-target).

Protocol C: Metabolic Stability (Microsomal Assay)

This is the critical differentiator. The CF₃ group is designed to block metabolism. This assay proves that 5-Cl-6-CF3-Pyr survives longer than non-fluorinated analogs.[1]

Mechanism of Action (SAR Logic):

Figure 2: Structure-Activity Relationship (SAR) rationale. The CF3 group protects the ring from oxidative attack.

Procedure:

-

Incubate 1 µM of 5-Cl-6-CF3-Pyr with pooled human liver microsomes (HLM) and NADPH regenerating system.[1]

-

Sample at t=0, 15, 30, and 60 minutes.

-

Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1]

-

Analyze via LC-MS/MS to determine intrinsic clearance (

).[1]

Success Criteria:

-

High Stability:

minutes. -

Comparison: 5-FU is rapidly metabolized by DPD (Dihydropyrimidine dehydrogenase) in vivo; the CF3 scaffold should show superior in vitro microsomal stability [2].[1]

References

-

Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Retrieved from

-

National Institutes of Health (PMC). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2] Retrieved from

-

MDPI Molecules. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from

-

PubChem. 5-Chloro-4-(trifluoromethyl)pyrimidine Compound Summary. Retrieved from

Sources

A Comparative Guide to 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine and Other Halogenated Pyrimidines for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, halogenated pyrimidines represent a cornerstone scaffold. The strategic incorporation of halogen atoms and a trifluoromethyl group onto the pyrimidine ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine against its bromo and fluoro analogues, supported by experimental data to inform rational design and synthesis in drug discovery and development.

Introduction: The Significance of Halogenated and Trifluoromethylated Pyrimidines

The pyrimidine core is a privileged structure in numerous biologically active compounds, including anticancer agents, antivirals, and fungicides.[1] Halogenation, particularly at the C5 position, offers a versatile handle for synthetic modification and can significantly enhance biological potency.[2] The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, is strongly electron-withdrawing and can improve metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[3] This guide focuses on the nuanced differences imparted by chlorine, bromine, and fluorine at the 5-position of the 4-hydroxy-6-trifluoromethyl-pyrimidine scaffold.

Physicochemical Properties: A Comparative Analysis

The nature of the halogen at the C5 position directly impacts key physicochemical parameters that govern a molecule's behavior in a biological system. While specific experimental data for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is not extensively published, we can infer trends based on established principles and data from closely related structures.

| Property | 5-Fluoro- Derivative (Predicted) | 5-Chloro- Derivative (Predicted) | 5-Bromo- Derivative (Predicted) | Rationale and Implications |

| Molecular Weight ( g/mol ) | 182.08 | 198.53 | 242.98 | Increased molecular weight with heavier halogens can impact diffusion and transport properties. |

| LogP | Lower | Intermediate | Higher | Lipophilicity generally increases with the size of the halogen (Br > Cl > F). This can affect membrane permeability and protein binding. |

| pKa | Lower | Intermediate | Higher | The electron-withdrawing nature of the halogens (F > Cl > Br) will influence the acidity of the hydroxyl group. A lower pKa indicates a stronger acid. |

| Melting Point (°C) | Lower | Intermediate | Higher | Heavier molecules with stronger intermolecular forces (van der Waals) typically have higher melting points. |

Note: The data in this table is based on predicted trends and data from analogous compounds in the absence of direct experimental values for all three specific molecules.

Synthesis and Reactivity: A Tale of Two Halogens

The synthetic accessibility and reactivity of these compounds are critical considerations for their use as intermediates. The general approach involves the synthesis of the parent 4-hydroxy-6-trifluoromethylpyrimidine followed by electrophilic halogenation at the C5 position.

General Synthetic Workflow

The synthesis of the core scaffold, 4-hydroxy-6-trifluoromethylpyrimidine, can be achieved through the cyclocondensation of ethyl trifluoroacetoacetate with formamidine. Subsequent halogenation at the electron-rich C5 position can be accomplished using various electrophilic halogenating agents.

Experimental Protocol: Bromination of 4-Hydroxy-6-trifluoromethylpyrimidine

This protocol provides a representative method for the halogenation of the pyrimidine core. Similar principles apply to chlorination and fluorination with appropriate reagent selection.

Materials:

-

4-Hydroxy-6-trifluoromethylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 4-hydroxy-6-trifluoromethylpyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Add N-Bromosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-hydroxy-6-trifluoromethylpyrimidine.

Comparative Reactivity in Nucleophilic Aromatic Substitution

The halogen at the C5 position can be displaced by a variety of nucleophiles, making these compounds valuable intermediates. The reactivity order for nucleophilic aromatic substitution (SNAr) generally follows the trend of C-X bond strength: Br > Cl > F. This makes the 5-bromo derivative the most reactive towards nucleophilic displacement, allowing for milder reaction conditions. The 5-chloro analog offers a good balance of reactivity and stability, while the 5-fluoro derivative is the least reactive.

Comparative Biological Activity

The choice of halogen can have a profound impact on the biological activity of the final compound. While direct comparative studies on these three specific molecules are limited, we can draw insights from research on related halogenated pyrimidines in various applications.

Antifungal Activity

Halogenated pyrimidines are known to exhibit potent antifungal properties. Studies on pyrimidine derivatives have shown that the presence and nature of a halogen can significantly modulate their efficacy against various fungal strains. For example, certain bromo- and chloro-substituted pyrimidine derivatives have demonstrated significant activity against fungi like Botrytis cinerea.[4] The increased lipophilicity of the bromo-derivative may enhance its ability to penetrate fungal cell membranes.

Herbicidal Activity

The pyrimidine scaffold is a key component in many commercial herbicides. Research has indicated that halogen substitution on the pyrimidine ring can lead to potent herbicidal activity.[5] The specific halogen can influence the spectrum of weed control and crop selectivity. For instance, some studies suggest that fluorine substitution can enhance herbicidal efficacy against certain plant species.[6]

Enzyme Inhibition (e.g., EGFR Kinase)

Pyrimidine derivatives are widely explored as kinase inhibitors in cancer therapy, with a notable focus on Epidermal Growth Factor Receptor (EGFR).[7] The halogen at the C5 position can interact with amino acid residues in the kinase domain, influencing binding affinity and selectivity. Structure-activity relationship (SAR) studies on fused pyrimidine systems as EGFR inhibitors have highlighted the importance of halogen substituents for potent inhibitory activity.[4] The optimal halogen for a particular enzyme target often needs to be determined empirically through comparative screening.

Structure-Activity Relationship (SAR) Insights

The interplay between the halogen at C5, the hydroxyl group at C4, and the trifluoromethyl group at C6 creates a unique electronic and steric profile that dictates biological interactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. leapchem.com [leapchem.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Beyond the IC₅₀: A Comparative Guide to Cross-Validating Substituted Pyrimidine Scaffolds

Audience: Senior Medicinal Chemists, Structural Biologists, and Lead Optimization Teams. Scope: Structural assignment, biophysical orthogonality, and synthetic reproducibility.

Introduction: The Pyrimidine Paradox

Substituted pyrimidines remain the workhorse of kinase inhibitor discovery (e.g., Imatinib, Dasatinib). However, their ubiquity masks a critical vulnerability: structural and functional ambiguity .

In early-stage discovery, up to 30% of "active" pyrimidine hits are later reclassified due to two primary failure modes:

-

Regioisomeric Misassignment: The nucleophilic aromatic substitution (

) of 2,4-dichloropyrimidines is electronically biased but sterically malleable, leading to unobserved regioisomers that confound SAR (Structure-Activity Relationship) models. -

Assay Interference: Pyrimidine-rich scaffolds often exhibit intrinsic fluorescence or aggregation-based inhibition, generating false positives in standard FRET/TR-FRET enzymatic assays.

This guide outlines a self-validating workflow to ensure that the molecule you modeled is the molecule you synthesized, and the potency you measured is real.

Part 1: Structural Integrity – Escaping the Regioselectivity Trap

The Mechanistic Reality

The standard

-

Electronic Control: A C6-electron-donating group (EDG) raises the LUMO energy at C4, potentially shifting nucleophilic attack to C2.

-

Steric Control: Bulky nucleophiles or C5-substituents can invert selectivity entirely.

The Pitfall: 1D ¹H NMR is often insufficient for distinguishing C2/C4 isomers because the diagnostic protons are often too far (4-5 bonds) from the differentiation point, or the isomers exhibit nearly identical chemical shifts.

Protocol A: The "De-halogenation" Validation Loop

Use this protocol when 2D NMR (HMBC) signals are ambiguous due to a lack of protonated neighbors.

Objective: Unequivocal assignment of C2 vs. C4 substitution.

-

Synthesis: Perform the

reaction on the 2,4-dichloropyrimidine core.[4] -

Isolation: Purify the major isomer via Flash Chromatography (do not rely on crystallization alone, which may enrich the minor isomer).

-

The "Truth" Step (Catalytic Hydrogenation):

-

Take a 5 mg aliquot of the product.

-

Subject to Pd/C, H₂ (1 atm), MeOH, 1 hour.

-

Result: This removes the remaining chlorine atom.

-

-

Analysis:

-

C4-Substituted Product: Hydrogenation yields a pyrimidine with protons at C2 and C6. These will appear as two distinct doublets (or broad singlets) with characteristic coupling constants.

-

C2-Substituted Product: Hydrogenation yields a pyrimidine with protons at C4 and C6. These often appear as a singlet (if symmetric) or distinct splitting patterns different from the C2/C6 pair.

-

Visualization: Structural Assignment Decision Tree

Caption: Workflow for distinguishing regioisomers in pyrimidine synthesis. The hydrogenation step removes the chloro-directing group to reveal proton couplings.

Part 2: Functional Validation – Biochemical vs. Biophysical

The Discrepancy

It is common to observe a substituted pyrimidine with an enzymatic IC₅₀ of 10 nM but zero cellular activity. Conversely, "inactive" compounds in biochemical screens may bind the target but fail to inhibit the catalytic cycle in the specific assay format.

Key Metric: Residence Time (

Comparative Data: The "Sticky" False Positive

The table below illustrates a typical cross-validation dataset for a pyrimidine series targeting a kinase (e.g., EGFR or CK1).

| Compound ID | Enzymatic IC₅₀ (nM) | SPR | Residence Time (min) | Thermal Shift | Status |

| PYR-001 | 12 | 15 | 45 | +8.5 | Validated Hit |

| PYR-002 | 8 | >10,000 | N/A | +0.2 | False Positive (Fluorescence interference) |

| PYR-003 | 500 | 450 | 2 | +2.1 | Fast Binder (Low efficacy likely) |

| PYR-004 | >1000 | 85 | 120 | +6.0 | Type II / Allosteric (Missed by ATP-competitive assay) |

Protocol B: Orthogonal Biophysical Validation (SPR)

Do not rely solely on enzymatic inhibition.

-

Immobilization: Biotinylate the kinase target (site-specific) and capture on a Streptavidin SPR chip. Avoid amine coupling, which may occlude the ATP pocket.

-

Injection: Inject the pyrimidine series in a "Single Cycle Kinetics" mode (no regeneration between concentrations) to preserve protein integrity.

-

Analysis:

-

Fit data to a 1:1 binding model.

-

Red Flag: If the sensorgram is "square" (instant on/off), the compound is likely a promiscuous binder or solvent artifact, regardless of the IC₅₀.

-

Validation: A true binder will show curvature in the association phase and a measurable decay in the dissociation phase.

-

Visualization: The Orthogonal Screening Funnel

Caption: Parallel screening workflow. Discrepancies between IC50 and Kd (Decision Node) identify assay artifacts early.

Part 3: Synthetic Efficiency & Scalability

When validating data, the method of synthesis matters. Trace metal contamination from cross-coupling reactions can skew biological data.

-

Route A:

(Nucleophilic Displacement)-

Pros: Metal-free, scalable.

-

Cons: Limited to amines/alcohols; regioselectivity issues (as discussed).

-

-

Route B: Suzuki-Miyaura Cross-Coupling

-

Pros: Access to C-C bonds (biaryls); highly modular.

-